Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Número CAS:923283-54-9
MF:C6H9N3O2
Megavatios:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Renchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • Clave inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • Sonrisas: O=C(C1N(C)N=CC=1N)OC

Atributos calculados

  • Calidad precisa: 155.069476538g/mol
  • Masa isotópica única: 155.069476538g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 162
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.3
  • Superficie del Polo topológico: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
030217-250mg
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
250mg
£108.00 2022-02-28
Fluorochem
030217-1g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
1g
£210.00 2022-02-28
Fluorochem
030217-5g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
5g
£736.00 2022-02-28
TRC
M328485-25mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
25mg
$64.00 2023-05-17
TRC
M328485-50mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
50mg
$75.00 2023-05-17
TRC
M328485-100mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
100mg
$87.00 2023-05-17
TRC
M328485-250mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
250mg
$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-50g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
50g
¥22810.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-10g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
10g
¥6730.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-25g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
25g
¥12250.0 2021-09-08

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Referencia
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Referencia
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Referencia
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referencia
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referencia
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referencia
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Referencia
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Referencia
Preparation of tankyrase inhibitor for treating cancer
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Referencia
Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Referencia
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid
Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Referencia
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Referencia
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Referencia
Preparation of pyrimidine derivatives as TGR5 agonists
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Referencia
Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation
, World Intellectual Property Organization, , ,

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

Proveedores recomendados
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.